Comprehensive Technical Guide on 4-Amino-2-ethylbutanoic Acid Hydrochloride: Structure, Synthesis, and Pharmacological Potential
Comprehensive Technical Guide on 4-Amino-2-ethylbutanoic Acid Hydrochloride: Structure, Synthesis, and Pharmacological Potential
Executive Summary
As research into the gamma-aminobutyric acid (GABA)ergic system expands, the development of novel GABA analogues remains a critical frontier in medicinal chemistry and neuropharmacology. 4-Amino-2-ethylbutanoic acid hydrochloride (CAS No. 1864061-13-1) is a highly specialized, alpha-substituted derivative of GABA[1]. Unlike the widely commercialized beta-substituted gabapentinoids (e.g., pregabalin, gabapentin), alpha-substituted analogues present unique steric profiles that alter their binding affinities to GABA aminotransferase (GABA-AT) and specific transporter proteins.
This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, structural logic, and a validated, self-contained workflow for its de novo chemical synthesis and analytical characterization.
Chemical Identity and Physicochemical Properties
Understanding the base physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and handling requirements in the laboratory. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and crystalline stability, preventing the zwitterionic free base from complicating purification workflows[1].
Table 1: Core Chemical and Structural Properties
| Property | Value |
| IUPAC Name | 4-Amino-2-ethylbutanoic acid hydrochloride |
| CAS Number | 1864061-13-1 |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Monoisotopic Mass | 167.071 Da |
| SMILES String | CCC(CCN)C(=O)O.Cl |
| Topological Polar Surface Area (TPSA) | 63.3 Ų |
| Hazard Statements (GHS) | H302, H315, H319, H335 |
Data supported by PubChem CID 87195331 and chemical synthesis databases[1][2].
Structural Analysis & Pharmacological Logic
GABA analogues are typically designed to cross the blood-brain barrier (BBB) more effectively than endogenous GABA or to selectively target specific calcium channel subunits. The structural divergence of these analogues is primarily dictated by the position of alkyl substitutions along the carbon backbone.
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Beta-Substitution (C3 Position): Yields gabapentinoids like Pregabalin (isobutyl group) and Gabapentin (spirocyclohexyl ring). These primarily bind to the α₂δ subunit of voltage-gated calcium channels.
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Alpha-Substitution (C2 Position): Yields compounds like 4-Amino-2-ethylbutanoic acid. The proximity of the ethyl group to the carboxylate moiety creates steric hindrance that can inhibit the enzymatic degradation of the molecule by GABA-AT, theoretically prolonging its half-life in synaptic clefts[3].
Logical relationship mapping the structural divergence of GABA analogues via substitutions.
Experimental Workflow: De Novo Chemical Synthesis
The synthesis of alpha-substituted GABA analogues requires precise carbon-carbon bond formation followed by chemoselective functional group transformations. The following workflow utilizes a classic malonic ester synthesis approach, chosen for its high scalability and predictable regiochemistry.
Methodological Causality:
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Why Diethyl ethylmalonate? Starting with a pre-ethylated malonate prevents the risk of over-alkylation, which is common when attempting to sequentially alkylate unsubstituted malonates.
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Why Hydrochloride Salt Isolation? The isolation of gamma-amino acids in their free-base form is notoriously challenging. Upon concentration or heating, the free base rapidly undergoes intramolecular cyclization (lactamization) to form 3-ethylpyrrolidin-2-one. Protonating the primary amine with HCl eliminates its nucleophilicity, effectively shutting down this degradation pathway and ensuring long-term shelf stability[1].
Step-by-step chemical synthesis workflow for 4-Amino-2-ethylbutanoic acid hydrochloride.
Step-by-Step Synthetic Protocol
Safety Note: The target compound and its intermediates are classified as irritants (H315, H319, H335)[1]. All steps must be performed in a certified fume hood with appropriate PPE.
Step 1: Enolate Alkylation
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Preparation: In an oven-dried, argon-purged flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. Cool the mixture to 0°C.
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Addition: Add diethyl ethylmalonate (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.
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Alkylation: Add bromoacetonitrile (1.1 eq) dropwise. Self-Validation: The reaction mixture will turn cloudy as NaBr precipitates.
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Reflux: Heat the reaction to reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting malonate is consumed.
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Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield Diethyl 2-(cyanomethyl)-2-ethylmalonate .
Step 2: Hydrolysis and Decarboxylation
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Hydrolysis: Suspend the crude diester in 6M HCl (10 volumes).
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Decarboxylation: Heat the mixture to vigorous reflux (105°C–110°C) for 12–16 hours. Self-Validation: Monitor the bubbler; the cessation of CO₂ gas evolution indicates the completion of the decarboxylation step.
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Isolation: Cool to room temperature, extract with dichloromethane, and evaporate the solvent to yield 3-Cyano-2-ethylpropanoic acid .
Step 3: Chemoselective Catalytic Hydrogenation
Critical Insight: Reduction of nitriles proceeds via an imine intermediate. To prevent secondary amine dimerization, the reaction must be run under acidic conditions.
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Setup: Dissolve the cyano-acid in methanol containing a catalytic amount of concentrated HCl.
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Reduction: Add 10% Pd/C catalyst (10% w/w). Transfer to a Parr hydrogenation apparatus and pressurize with H₂ gas to 50 psi.
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Reaction: Shake at room temperature for 6 hours. Self-Validation: IR spectroscopy of an aliquot should show the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.
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Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.
Step 4: Hydrochloride Salt Crystallization
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Precipitation: Concentrate the methanolic filtrate to a viscous oil. Dissolve the oil in a minimal amount of absolute ethanol.
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Salt Formation: Slowly add 2M HCl in diethyl ether while stirring vigorously at 0°C. A white crystalline precipitate will form.
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Collection: Filter the crystals, wash with cold diethyl ether, and dry under high vacuum to afford pure 4-Amino-2-ethylbutanoic acid hydrochloride .
Analytical Characterization Standards
To validate the structural integrity of the synthesized API, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Below is the expected ¹H-NMR profile for the final hydrochloride salt.
Table 2: Predicted ¹H-NMR Assignments (400 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| ~0.90 | Triplet | 3H | Terminal methyl (-CH₃) of the ethyl group |
| ~1.55 | Multiplet | 2H | Methylene (-CH₂-) of the ethyl group |
| ~1.85 | Multiplet | 2H | Beta-methylene (-CH₂-) backbone |
| ~2.35 | Multiplet | 1H | Alpha-proton (-CH-) adjacent to the carboxylate |
| ~3.00 | Triplet | 2H | Gamma-methylene (-CH₂-N) adjacent to the protonated amine |
Note: The amine protons (-NH₃⁺) and the carboxylic acid proton (-COOH) will exchange with the D₂O solvent and will not be visible in the spectrum.
References
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Title: 4-amino-2-ethylbutanoic acid hydrochloride | 1864061-13-1 Source: sigmaaldrich.com URL:
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Title: 4-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 15259323 - PubChem Source: nih.gov URL: [3]
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Title: 4-amino-2-ethylbutanoic acid - Chemical Synthesis Database Source: chemsynthesis.com URL: [2]
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Title: 4-Amino-2-ethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 87195331 - PubChem Source: nih.gov URL: [1]
